N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{3-[4-(dimethylamino)phenyl]propyl}ethanediamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{3-[4-(dimethylamino)phenyl]propyl}ethanediamide is a complex organic compound featuring a benzodioxole ring and a dimethylaminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{3-[4-(dimethylamino)phenyl]propyl}ethanediamide typically involves multiple steps:
Starting Materials: The synthesis begins with 2-(1,3-benzodioxol-5-yl)acetonitrile and 4-(dimethylamino)phenylpropylamine.
Amidation: The final step involves the reaction of the amine with 4-(dimethylamino)phenylpropylamine to form the desired ethanediamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{3-[4-(dimethylamino)phenyl]propyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under specific conditions to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{3-[4-(dimethylamino)phenyl]propyl}ethanediamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{3-[4-(dimethylamino)phenyl]propyl}ethanediamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The dimethylaminophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole ring but differs in its amine structure.
N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: This compound also contains the benzodioxole ring but has a quinoline moiety instead of the dimethylaminophenyl group.
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{3-[4-(dimethylamino)phenyl]propyl}ethanediamide is unique due to its combination of the benzodioxole ring and the dimethylaminophenyl group, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[3-[4-(dimethylamino)phenyl]propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-24(2)17-8-5-15(6-9-17)4-3-11-22-20(25)21(26)23-13-16-7-10-18-19(12-16)28-14-27-18/h5-10,12H,3-4,11,13-14H2,1-2H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJKNGRUNGHZEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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